Methyl 2-(chlorosulfonyl)-5-phenylbenzoate
Description
Methyl 2-(chlorosulfonyl)-5-phenylbenzoate is a benzoate ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a phenyl substituent at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and heterocyclic scaffolds. For instance, it has been employed in reactions with amines to generate sulfonamides, as demonstrated in the synthesis of pharmaceutical intermediates like MDL-800 precursors . The chlorosulfonyl group confers high electrophilicity, enabling nucleophilic substitutions, while the phenyl moiety may enhance aromatic interactions in target molecules.
Properties
Molecular Formula |
C14H11ClO4S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-5-phenylbenzoate |
InChI |
InChI=1S/C14H11ClO4S/c1-19-14(16)12-9-11(10-5-3-2-4-6-10)7-8-13(12)20(15,17)18/h2-9H,1H3 |
InChI Key |
DMNRHWMALSVROK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate typically involves the chlorosulfonylation of methyl 5-phenylbenzoate. The reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The process involves the following steps:
Chlorosulfonylation: Methyl 5-phenylbenzoate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-5-phenylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Chlorocarbons, acetonitrile, and ethers are used as solvents to facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-5-phenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of pigments and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their functional groups, and applications:
Table 1: Comparative Analysis of Methyl 2-(Chlorosulfonyl)-5-phenylbenzoate and Analogous Compounds
Functional Group and Reactivity Differences
- Chlorosulfonyl vs. Sulfamoyl : The chlorosulfonyl group (-SO₂Cl) in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid sulfonamide or sulfonate formation. In contrast, the sulfamoyl group (-SO₂NH₂) in Methyl 2-chloro-5-sulfamoylbenzoate is less reactive but critical for hydrogen bonding in biological targets .
- Phenyl vs. Methoxy Substituents : The 5-phenyl group in the target compound enhances lipophilicity and π-π stacking in drug-receptor interactions. Conversely, Methyl 2-methoxy-5-(methylsulfonyl)benzoate contains a methoxy group (-OCH₃), which improves solubility and modulates electronic effects .
Structural and Positional Isomerism
- Positional Effects : Shifting substituents alters reactivity and biological activity. For example, Methyl 2-chloro-5-sulfamoylbenzoate (2-Cl, 5-SO₂NH₂) exhibits distinct pharmacological properties compared to positional isomers with substituents at the 4-position .
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